chemical structure and properties of 2-Phenyl-1H-indole-3-carboxylic acid
chemical structure and properties of 2-Phenyl-1H-indole-3-carboxylic acid
The following technical guide details the chemical structure, synthesis, and biological properties of 2-Phenyl-1H-indole-3-carboxylic acid , a critical scaffold in medicinal chemistry known for its activity at the GPR35 receptor and as a precursor to high-affinity TSPO ligands.
CAS Registry Number: 59050-38-3 Molecular Formula: C₁₅H₁₁NO₂ Molecular Weight: 237.25 g/mol
Executive Summary
2-Phenyl-1H-indole-3-carboxylic acid is a heterocyclic building block belonging to the indole-3-carboxylic acid family. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the 2-phenyl-3-carboxyl substitution pattern confers unique lipophilicity and steric properties that privilege this scaffold for specific G-protein coupled receptors (GPCRs) and mitochondrial transporter interactions.
This compound serves two primary roles in drug development:
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Direct Agonist: It acts as a ligand for GPR35 , an orphan GPCR involved in inflammatory regulation and pain signaling.
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Synthetic Intermediate: It is the direct precursor to 2-phenylindole-3-acetamides (e.g., FGIN-1-27), which are potent ligands for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.
Chemical Identity & Physiochemical Properties[2][3][4][5]
The molecule features a planar indole bicycle fused to a phenyl ring at the C2 position, creating an extended
| Property | Value / Description |
| IUPAC Name | 2-Phenyl-1H-indole-3-carboxylic acid |
| SMILES | OC(=O)C1=C(NC2=CC=CC=C12)C3=CC=CC=C3 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol |
| pKa (Acid) | ~4.53 (Predicted) |
| LogP | ~4.1 (High lipophilicity due to 2-phenyl group) |
| H-Bond Donors | 2 (Indole NH, Carboxyl OH) |
| H-Bond Acceptors | 2 (Carboxyl oxygens) |
Synthetic Framework
The most robust synthetic route utilizes the Fischer Indole Synthesis , coupling phenylhydrazine with a
Reaction Mechanism (Fischer Indole Route)
The synthesis proceeds in two stages:[1][2]
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Condensation: Phenylhydrazine reacts with ethyl benzoylacetate to form a hydrazone.
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Sigmatropic Rearrangement: Acid-catalyzed [3,3]-sigmatropic rearrangement yields the indole core (Ethyl 2-phenylindole-3-carboxylate).
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Hydrolysis: Saponification of the ester yields the free acid.
Figure 1: Synthetic pathway from commercially available precursors to the target acid via the Fischer Indole strategy.
Medicinal Chemistry & Biological Applications[3][6][9][12]
GPR35 Agonism
GPR35 is an orphan receptor expressed in the gastrointestinal tract and immune cells.[3] 2-Phenyl-1H-indole-3-carboxylic acid derivatives have been identified as surrogate agonists.
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Mechanism: The carboxylate group mimics the acidic moiety of Kynurenic acid (the putative endogenous ligand), while the 2-phenyl group occupies a hydrophobic pocket within the receptor's orthosteric site.
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Therapeutic Potential: Modulation of GPR35 is currently explored for treating inflammatory bowel disease (IBD) and nociceptive pain .
TSPO Ligand Precursor
The Translocator Protein (18 kDa) is a biomarker for neuroinflammation (microglial activation).
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Relationship: The acid itself is rarely the final drug; rather, it is amidation of this acid that yields high-affinity ligands.
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Key Derivative: FGIN-1-27 (N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide) is a classic TSPO ligand derived from this scaffold. The 2-phenyl group is essential for binding affinity to the TSPO cholesterol-binding pocket.
Structure-Activity Relationship (SAR)
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C2-Phenyl Ring: Essential for lipophilic interaction. Substitutions (e.g., 4-F, 4-Cl) often increase potency by filling hydrophobic sub-pockets.
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N1-Position: Alkylation at the indole nitrogen (N-H) generally reduces polarity and can modulate receptor selectivity (GPR35 vs. TSPO).
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C3-Carboxyl:
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Free Acid: Favors GPR35 agonism.
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Amide/Ester: Favors TSPO binding and membrane permeability.
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Experimental Protocols
Protocol A: Synthesis of Ethyl 2-phenylindole-3-carboxylate
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Reagents: Phenylhydrazine (1.0 eq), Ethyl benzoylacetate (1.0 eq), Ethanol (solvent), Polyphosphoric acid (PPA) or ZnCl₂ (catalyst).
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Step 1 (Hydrazone Formation): Mix phenylhydrazine and ethyl benzoylacetate in ethanol with a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours. Evaporate solvent to obtain the hydrazone oil.
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Step 2 (Cyclization): Add the hydrazone to PPA heated to 100°C. Stir vigorously for 30-60 minutes. The mixture will darken.
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Workup: Pour the reaction mixture onto crushed ice. The ester precipitates as a solid.[4] Filter, wash with water, and recrystallize from ethanol.
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Yield Expectation: 60-75%.
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Protocol B: Hydrolysis to 2-Phenyl-1H-indole-3-carboxylic acid
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Reagents: Ethyl 2-phenylindole-3-carboxylate (from Protocol A), KOH (3.0 eq), Ethanol (95%), Water.
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Procedure:
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Dissolve the ester in ethanol (10 mL/g).
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Add aqueous KOH solution (50% w/v).
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Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of the ester spot).
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Isolation:
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Evaporate the bulk of the ethanol under reduced pressure.
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Dilute the residue with water.
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Critical Step: Acidify the solution carefully with 6N HCl to pH ~2. The carboxylic acid will precipitate as a voluminous solid.
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Filter the solid and wash extensively with cold water to remove inorganic salts.
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Dry in a vacuum oven at 60°C.
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Analytical Characterization
To validate the synthesis, the following spectral signals are diagnostic:
¹H NMR (DMSO-d₆, 400 MHz):
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δ 11.5–12.0 ppm (s, 1H): Indole N-H (Broad, exchangeable).
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δ 12.0–12.5 ppm (s, 1H): Carboxylic Acid O-H (Very broad, may be invisible if wet).
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δ 8.0–8.1 ppm (d, 1H): Indole C4-H (Deshielded by the adjacent carbonyl).
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δ 7.5–7.7 ppm (m, 2H): Phenyl ortho-protons.
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δ 7.1–7.5 ppm (m, 6H): Remaining aromatic protons (Indole C5,6,7 and Phenyl meta/para).
Mass Spectrometry (ESI-):
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m/z 236.1 [M-H]⁻: Dominant peak corresponding to the deprotonated carboxylate anion.
References
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GPR35 Agonism: Wang, J., et al. "Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists." Journal of Medicinal Chemistry, 2011. Link
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TSPO Ligand Development: Kozikowski, A. P., et al. "Synthesis and Biology of the 2-Phenylindole-3-acetamides (FGIN-1-27)." Journal of Medicinal Chemistry, 1993. Link
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Fischer Indole Synthesis Protocol: Robinson, B. "The Fischer Indole Synthesis."[2][4] Chemical Reviews, 1963. Link
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General Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 613305 (Aldehyde derivative/Related). Link
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GPR35 and Tyrosine Metabolites: Deng, H., & Fang, Y. "Multiple tyrosine metabolites are GPR35 agonists."[3] Scientific Reports, 2012. Link
